molecular formula C10H13O4P B8776049 Dimethyl 2-oxo-2-phenylethylphosphonate CAS No. 1015-28-7

Dimethyl 2-oxo-2-phenylethylphosphonate

Cat. No.: B8776049
CAS No.: 1015-28-7
M. Wt: 228.18 g/mol
InChI Key: MBYFZYKLKDLPEU-UHFFFAOYSA-N
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Description

Dimethyl 2-oxo-2-phenylethylphosphonate is an organophosphorus compound characterized by a phosphonate ester group (dimethoxyphosphoryl) attached to a 2-oxoethyl chain bearing a phenyl substituent. For instance, diethyl derivatives are prepared by reacting 2-bromo-1-arylethanones with triethylphosphite in acetonitrile at 80°C, yielding viscous oils with purities of 80–85% . By analogy, the dimethyl variant likely substitutes triethylphosphite with trimethylphosphite, though reaction yields and conditions may vary.

The compound’s structure combines aromatic (phenyl) and electron-withdrawing (oxo and phosphonate) groups, rendering it reactive in C–C bond-forming reactions and biotransformations.

Properties

CAS No.

1015-28-7

Molecular Formula

C10H13O4P

Molecular Weight

228.18 g/mol

IUPAC Name

2-dimethoxyphosphoryl-1-phenylethanone

InChI

InChI=1S/C10H13O4P/c1-13-15(12,14-2)8-10(11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

MBYFZYKLKDLPEU-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC(=O)C1=CC=CC=C1)OC

Origin of Product

United States

Scientific Research Applications

Synthetic Applications

Dimethyl 2-oxo-2-phenylethylphosphonate is primarily used as a reactant in various organic transformations:

  • Asymmetric Michael Addition
    • It serves as a reactant in the asymmetric Michael addition of β-oxo phosphonates to nitro olefins, facilitating the synthesis of chiral compounds with potential pharmaceutical applications .
  • Gem-Chlorofluorination
    • The compound can undergo gem-chlorofluorination when reacted with keto phosphonates, leading to products that can be further functionalized .
  • Cyclocondensation Reactions
    • It is utilized in cyclocondensation reactions to produce arylphosphonates, which are important intermediates in the synthesis of biologically active molecules .
  • Diazo Transfer Reactions
    • This compound participates in diazo transfer reactions, enabling the synthesis of diazo-phosphonyl compounds that can be further transformed into various functionalized derivatives .
  • Horner-Wadsworth-Emmons Reaction
    • This compound is also involved in the Horner-Wadsworth-Emmons reaction, which is crucial for forming carbon-carbon double bonds in the synthesis of complex organic molecules .
  • Inverse-Electron-Demand Diels-Alder Reactions
    • It can act as a dienophile in inverse-electron-demand Diels-Alder reactions, contributing to the formation of cyclic compounds with diverse functionalities .

Study 1: Oxyphosphorylation Reactions

A recent study explored the use of this compound in oxyphosphorylation reactions involving terminal alkynes. The reaction was catalyzed by copper(II) salts and iron(III) chloride, yielding β-ketophosphonates with moderate to good yields (26–62%). This study highlighted the compound's role in enhancing reaction efficiency and selectivity under optimized conditions .

Study 2: Synthesis of Arylphosphonates

Another investigation focused on the cyclocondensation reactions involving this compound to synthesize arylphosphonates. The study demonstrated that varying reaction conditions, such as temperature and catalyst choice, significantly influenced product yields and selectivity, showcasing its utility in producing valuable intermediates for drug development .

Summary Table of Applications

Application TypeDescriptionReferences
Asymmetric Michael AdditionSynthesis of chiral compounds from β-oxo phosphonates
Gem-ChlorofluorinationFunctionalization of keto phosphonates
CyclocondensationProduction of arylphosphonates
Diazo Transfer ReactionsSynthesis of diazo-phosphonyl compounds
Horner-Wadsworth-Emmons ReactionFormation of carbon-carbon double bonds
Inverse-Electron-Demand Diels-AlderFormation of cyclic compounds

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below contrasts dimethyl 2-oxo-2-phenylethylphosphonate with structurally related phosphonates:

Compound Structure Key Features Applications References
This compound Dimethoxyphosphoryl group + phenyl-substituted 2-oxoethyl chain Aromatic substituent enhances stability; electron-withdrawing groups aid reactivity. Potential intermediate for aromatic pharmaceuticals (inferred).
Diethyl 2-oxo-2-phenylethylphosphonate Diethoxyphosphoryl group + phenyl-substituted 2-oxoethyl chain Used in cyanobacteria-mediated biotransformations (21% conversion, >99% ee). Chiral synthesis of hydroxyphosphonates; microbial reduction studies.
Dimethyl (2-oxoheptyl)phosphonate Dimethoxyphosphoryl group + linear heptyl-2-oxo chain (C9H19O4P, MW 222.22) Aliphatic chain increases hydrophobicity; liquid state at room temperature. Synthesis of caffeic acid derivatives (5-lipoxygenase/prostaglandin inhibitors).
Diethyl 2-oxopropylphosphonate Diethoxyphosphoryl group + short-chain 2-oxopropyl (C5H11O4P, MW 182.11) High reactivity due to smaller alkyl chain; used in microbial reductions. Model substrate for studying cyanobacterial enzymatic activity.

Physicochemical Properties

  • State and Solubility : Diethyl 2-oxo-2-arylethylphosphonates are viscous oils, while dimethyl (2-oxoheptyl)phosphonate is a clear liquid. The dimethyl-phenyl variant is likely a liquid or low-melting solid .
  • Molecular Weight : this compound (estimated C10H13O4P, MW ~244.18) is heavier than its heptyl analog (MW 222.22) due to the phenyl group .

Preparation Methods

Reaction Mechanism and Procedure

This method involves the reaction of 2-bromoacetophenone with dimethyl methylphosphonate in the presence of a strong base, typically sodium hydride (NaH). The mechanism proceeds via nucleophilic substitution, where the deprotonated phosphonate anion attacks the α-carbon of 2-bromoacetophenone, displacing bromide to form the target compound.

Typical Protocol :

  • Reagents : 2-Bromoacetophenone (30 mmol), dimethyl methylphosphonate (33 mmol), NaH (60% dispersion in mineral oil, 33 mmol), tetrahydrofuran (THF, 200 mL).

  • Conditions : The reaction is conducted under nitrogen at 0–5°C. NaH is added slowly to THF, followed by dimethyl methylphosphonate. After 15 minutes, 2-bromoacetophenone is added dropwise.

  • Workup : Quenching with water, extraction with ethyl acetate, and washing with brine.

  • Purification : Silica gel column chromatography using ethyl acetate as the eluent.

Yield : 99% (29.7 mmol).
Key Advantages : High yield, straightforward purification, and compatibility with scale-up.

Condensation with Ethyl Benzoate Under Basic Conditions

Reaction Design and Optimization

An alternative route employs ethyl benzoate and dimethyl methylphosphonate under strongly basic conditions. Here, the phosphonate anion attacks the carbonyl group of ethyl benzoate, leading to transesterification and subsequent formation of the keto-phosphonate.

Representative Procedure :

  • Reagents : Ethyl benzoate (30 mmol), dimethyl methylphosphonate (33 mmol), NaH (33 mmol), THF (200 mL).

  • Conditions : NaH is suspended in THF at 0°C, followed by sequential addition of dimethyl methylphosphonate and ethyl benzoate. The mixture is stirred until completion (monitored by TLC).

  • Workup : Extraction with ethyl acetate and washing with aqueous sodium bicarbonate.

  • Purification : Column chromatography (ethyl acetate).

Yield : 99%.
Notable Features : Avoids halogenated intermediates, making it environmentally favorable.

Bimetallic-Catalyzed Domino Reaction

Catalytic System and Substrate Scope

A novel approach utilizes iron(III) chloride (FeCl₃) and copper(I) triflate (CuOTf) to catalyze the oxyphosphorylation of ethyl cinnamate with dimethyl phosphonate under oxygen atmosphere. While the original study used diethyl phosphonate, substituting dimethyl phosphonate is chemically plausible.

Gram-Scale Synthesis :

  • Reagents : Ethyl cinnamate (8 mmol), dimethyl phosphonate (20.8 mmol), FeCl₃ (10 mol%), CuOTf (5 mol%), DMSO (10 mL), N,N-diisopropylethylamine (8 mmol).

  • Conditions : Reaction heated to 90°C under O₂ for 24 hours.

  • Workup : Extraction with ethyl acetate and washing with brine.

  • Purification : Flash chromatography (petroleum ether/ethyl acetate = 2:1).

Yield : 68% (adapted from diethyl example).
Mechanistic Insight : The reaction proceeds through radical intermediates, with O₂ serving as a terminal oxidant. Isotopic labeling studies confirm incorporation of oxygen from both O₂ and solvent.

Research Findings and Practical Considerations

Efficiency and Selectivity

Methods 1 and 2 achieve near-quantitative yields under mild conditions, making them preferred for laboratory-scale synthesis. The catalytic method (Method 3), while less efficient, offers a transition-metal-mediated pathway suitable for substrates sensitive to strong bases.

Industrial Applicability

Methods 1 and 2 are readily scalable, with Method 2’s avoidance of halogenated reagents aligning with green chemistry principles. Method 3’s lower yield and catalytic complexity may limit its industrial adoption without further optimization.

Q & A

Q. How can this compound be integrated into broader theoretical frameworks, such as organophosphorus reaction networks?

  • Answer : Map its reactivity onto established mechanisms (e.g., Arbuzov or Michaelis-Becker reactions). Use kinetic isotope effects (KIE) or isotopic labeling to trace phosphonate transfer pathways, linking empirical data to theoretical models .

Methodological Notes

  • Data Validation : Cross-reference experimental results with computational predictions (e.g., Gaussian or ORCA software) to resolve ambiguities .
  • Risk Mitigation : Follow protocols from Prudent Practices in the Laboratory (National Academies Press) for hazard assessments .
  • Ethical Compliance : Adhere to institutional safety guidelines and declare synthetic modifications in publications to ensure reproducibility .

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